Diethyl Rivastigmine

Description

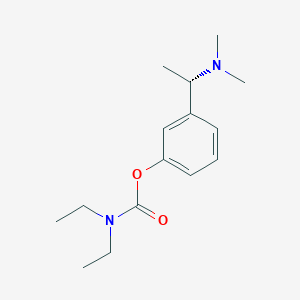

Structure

3D Structure

Propriétés

IUPAC Name |

[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N,N-diethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2/c1-6-17(7-2)15(18)19-14-10-8-9-13(11-14)12(3)16(4)5/h8-12H,6-7H2,1-5H3/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRLIVEWNSBETGE-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)C(=O)OC1=CC=CC(=C1)[C@H](C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20431357 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1230021-34-7 | |

| Record name | Diethyl Rivastigmine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20431357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide on the Potential Mechanism of Action of Diethyl Rivastigmine

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: "Diethyl Rivastigmine" is not a widely documented compound in publicly available scientific literature. Therefore, this guide outlines a potential mechanism of action based on the well-established pharmacology of its parent compound, Rivastigmine, and other related derivatives. The quantitative data presented herein is illustrative and hypothetical.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex pathophysiology, including the loss of cholinergic neurons, the accumulation of amyloid-beta (Aβ) plaques, and neuroinflammation.[1] The "cholinergic hypothesis" posits that a deficiency in the neurotransmitter acetylcholine (ACh) is a primary contributor to the cognitive decline observed in AD patients.[2][3]

Rivastigmine is a second-generation cholinesterase inhibitor approved for the treatment of mild to moderate dementia associated with AD and Parkinson's disease.[4][5] It functions by inhibiting both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for the degradation of ACh in the synaptic cleft.[6][7] This dual inhibition increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission.[2][8][9] Diethyl Rivastigmine, as a derivative, is hypothesized to share this core mechanism while potentially offering a modified pharmacokinetic or pharmacodynamic profile. This document explores its putative primary and secondary mechanisms of action.

Primary Mechanism: Dual Cholinesterase Inhibition

The principal mechanism of action for Diethyl Rivastigmine is presumed to be the inhibition of both AChE and BuChE. By reversibly binding to and inactivating these enzymes, the drug would lead to elevated levels of acetylcholine at cholinergic synapses.[5][10][11] This action is believed to temporarily improve cognitive function and memory.[2][12] Rivastigmine itself is described as a "pseudo-irreversible" inhibitor due to the slow dissociation of its carbamoyl moiety from the enzymes.[3]

Quantitative Data: In Vitro Enzyme Inhibition

The inhibitory potency of a compound is quantified by its half-maximal inhibitory concentration (IC50). The following table presents hypothetical IC50 values for Diethyl Rivastigmine in comparison to its parent compound, Rivastigmine, to illustrate a potential profile.

| Compound | Target Enzyme | Hypothetical IC50 (µM) |

| Diethyl Rivastigmine | Acetylcholinesterase (AChE) | 25.5 |

| Butyrylcholinesterase (BuChE) | 1.2 | |

| Rivastigmine | Acetylcholinesterase (AChE) | 32.1[4] |

| Butyrylcholinesterase (BuChE) | 0.9 - 1.7[4] | |

| Table 1: Hypothetical comparative in vitro inhibitory activity of Diethyl Rivastigmine and Rivastigmine. These values are for illustrative purposes only. |

Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the IC50 values of Diethyl Rivastigmine against AChE and BuChE.

Principle: This spectrophotometric assay measures the activity of cholinesterases. The enzyme hydrolyzes a substrate (acetylthiocholine or butyrylthiocholine) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured at 412 nm. The rate of color production is proportional to enzyme activity.

Methodology:

-

Reagent Preparation: Prepare a stock solution of Diethyl Rivastigmine in a suitable solvent (e.g., DMSO) and create a series of dilutions in phosphate buffer (pH 8.0). Prepare solutions of human recombinant AChE or BuChE, the substrate (acetylthiocholine for AChE, butyrylthiocholine for BuChE), and DTNB in buffer.

-

Assay Setup: In a 96-well microplate, add 140 µL of phosphate buffer, 20 µL of the test compound dilution (or buffer for control), and 20 µL of the enzyme solution to each well.

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

-

Reaction Initiation: Add 10 µL of DTNB solution followed by 10 µL of the substrate solution to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader.

-

Data Analysis: Calculate the reaction rate (V) for each concentration. Determine the percentage of inhibition relative to the control without the inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Caption: Workflow for determining cholinesterase inhibition IC50 values.

Potential Secondary Mechanisms of Action

Modern drug development for AD focuses on multi-target compounds that address the disease's complex pathology beyond cholinergic deficits.[1][4] Diethyl Rivastigmine may possess additional therapeutic properties.

Modulation of Amyloid-Beta (Aβ) Aggregation

The aggregation of Aβ peptides into toxic oligomers and plaques is a central event in AD pathogenesis. Some novel Rivastigmine derivatives have demonstrated an ability to inhibit Aβ aggregation.[4] It is plausible that Diethyl Rivastigmine could also interfere with this process.

Hypothesized Pathway:

-

Direct Interaction: The compound may bind to Aβ monomers or early-stage oligomers, preventing their assembly into larger, neurotoxic species.

-

Indirect Influence: By enhancing cholinergic signaling, the drug may promote the non-amyloidogenic processing pathway of the amyloid precursor protein (APP), reducing the overall production of Aβ peptides.

Caption: Potential inhibition of the Aβ aggregation cascade.

Anti-Neuroinflammatory Effects

Chronic neuroinflammation, mediated by activated microglia and astrocytes, contributes significantly to neuronal damage in AD. The cholinergic system plays a role in modulating inflammation.

Hypothesized Pathway: The Cholinergic Anti-inflammatory Pathway

-

Increased synaptic acetylcholine from cholinesterase inhibition leads to the activation of α7 nicotinic acetylcholine receptors (α7-nAChRs) on microglia.

-

Activation of α7-nAChRs initiates an intracellular signaling cascade that inhibits the NF-κB pathway.

-

Inhibition of NF-κB leads to a downstream reduction in the production and release of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).

| Cytokine | Hypothetical Change with Diethyl Rivastigmine |

| TNF-α | ▼ 25-40% reduction |

| IL-1β | ▼ 30-50% reduction |

| IL-6 | ▼ 20-35% reduction |

| Table 2: Hypothetical effect of Diethyl Rivastigmine on pro-inflammatory cytokine release from activated microglia. These values are for illustrative purposes only. |

Experimental Protocol: Cytokine Release Assay from Microglia

Objective: To evaluate the anti-inflammatory potential of Diethyl Rivastigmine by measuring its effect on cytokine release from activated microglial cells.

Methodology:

-

Cell Culture: Plate a murine or human microglial cell line (e.g., BV-2 or HMC3) in a 24-well plate and culture until 80-90% confluent.

-

Pre-treatment: Treat the cells with various concentrations of Diethyl Rivastigmine for 1-2 hours.

-

Inflammatory Challenge: Stimulate the cells with lipopolysaccharide (LPS, 100 ng/mL) to induce an inflammatory response. Include vehicle-treated and unstimulated controls.

-

Incubation: Incubate the cells for 24 hours at 37°C.

-

Supernatant Collection: Collect the cell culture supernatant from each well and centrifuge to remove cellular debris.

-

Cytokine Quantification: Measure the concentration of TNF-α, IL-1β, and other relevant cytokines in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Data Analysis: Compare cytokine levels in the Diethyl Rivastigmine-treated groups to the LPS-only control group to determine the percentage of inhibition.

Conclusion and Future Directions

Diethyl Rivastigmine is a promising therapeutic agent whose potential mechanism of action is likely centered on the dual inhibition of AChE and BuChE, a validated strategy for the symptomatic treatment of Alzheimer's disease. Furthermore, plausible secondary mechanisms, including the inhibition of Aβ aggregation and the attenuation of neuroinflammation, position it as a potential multi-target drug candidate that could offer disease-modifying benefits.

Future research should be directed towards:

-

In Vitro Validation: Confirming the hypothetical IC50 values and investigating effects on Aβ aggregation and cytokine release in relevant cell models.

-

In Vivo Efficacy: Assessing cognitive improvements and biomarker changes (e.g., Aβ and tau levels) in transgenic animal models of Alzheimer's disease.

-

Pharmacokinetic Profiling: Determining the compound's ability to cross the blood-brain barrier and its metabolic stability.[6]

-

Safety and Toxicology: Establishing a comprehensive safety profile in preclinical studies.

Thorough investigation of these multifaceted mechanisms is essential for advancing the clinical development of Diethyl Rivastigmine as a next-generation therapy for Alzheimer's disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]

- 3. Rivastigmine, a brain-region selective acetylcholinesterase inhibitor for treating Alzheimer's disease: review and current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Rivastigmine - Wikipedia [en.wikipedia.org]

- 7. Rivastigmine [bionity.com]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. rivastigmine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 12. google.com [google.com]

In Silico Modeling of Diethyl Rivastigmine Binding Affinity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in silico modeling of Diethyl Rivastigmine's binding affinity to its primary neurological targets, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Diethyl Rivastigmine, a derivative of the Alzheimer's disease therapeutic Rivastigmine, has been a subject of interest in understanding the structure-activity relationships of cholinesterase inhibitors. This document outlines the common computational methodologies, including molecular docking and molecular dynamics simulations, used to predict and analyze the binding interactions of Diethyl Rivastigmine. It presents available quantitative data, detailed experimental protocols, and visual representations of key biological and computational processes to facilitate a comprehensive understanding for researchers in drug discovery and development.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. A key pathological hallmark of AD is the deficiency of the neurotransmitter acetylcholine (ACh). Inhibition of the enzymes that hydrolyze acetylcholine, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), is a primary therapeutic strategy to manage the symptoms of AD.

Rivastigmine is a well-established cholinesterase inhibitor used in the treatment of AD. Its mechanism of action involves the carbamoylation of the serine residue in the active site of these enzymes, leading to their temporary inactivation and a subsequent increase in acetylcholine levels in the synaptic cleft. Diethyl Rivastigmine, chemically known as (S)-3-(1-(dimethylamino)ethyl)phenyl diethylcarbamate, is an analog of Rivastigmine. In silico modeling plays a crucial role in elucidating the binding mechanisms of such analogs, predicting their binding affinities, and guiding the design of more potent and selective inhibitors.

Binding Affinity of Diethyl Rivastigmine

The binding affinity of a ligand to its target protein is a critical parameter in drug design, often quantified by metrics such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), or the computationally derived binding energy.

Quantitative Data

While extensive quantitative data for Diethyl Rivastigmine is not widely published, studies on related Rivastigmine analogs provide insights into the impact of the N,N-dialkylcarbamate moiety on cholinesterase inhibition. Research has indicated that the steric bulk of the alkyl groups on the carbamate nitrogen significantly influences inhibitory activity.

| Compound/Analog | Target Enzyme | Binding Affinity/Inhibitory Activity | Reference |

| Diethyl Rivastigmine | AChE | Minimal inhibitory activity observed even at a concentration of 1 mM.[1] | |

| Rivastigmine | AChE | IC50 = 32.1 µM | [2] |

| N,N-dimethyl carbamate analog of Rivastigmine | AChE | Showed the highest inhibitory activity among tested analogs.[1] |

Experimental Protocols for In Silico Modeling

The following sections detail the typical computational methodologies employed to study the binding of Diethyl Rivastigmine to cholinesterases.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. It is instrumental in understanding the binding mode and estimating the binding affinity.

Protocol for Molecular Docking of Diethyl Rivastigmine with Acetylcholinesterase:

-

Protein Preparation:

-

The three-dimensional crystal structure of human acetylcholinesterase (hAChE) is retrieved from the Protein Data Bank (PDB). A commonly used structure is PDB ID: 4EY7.

-

The protein structure is prepared by removing water molecules and any co-crystallized ligands.

-

Polar hydrogen atoms are added to the protein structure, and non-polar hydrogens are merged.

-

Partial charges, such as Gasteiger charges, are assigned to the protein atoms.

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Ligand Preparation:

-

The 2D structure of Diethyl Rivastigmine is drawn using a chemical drawing tool like ChemDraw or sourced from a database using its CAS number (1230021-34-7).

-

The 2D structure is converted to a 3D structure.

-

The ligand's geometry is optimized using a suitable force field (e.g., MMFF94).

-

Partial charges are assigned to the ligand atoms.

-

The rotatable bonds of the ligand are defined to allow for conformational flexibility during docking.

-

The prepared ligand structure is saved in a compatible format (e.g., PDBQT).

-

-

Grid Box Generation:

-

A grid box is defined to encompass the active site of AChE. The center of the grid is typically set to the coordinates of a key active site residue or the geometric center of the co-crystallized ligand if available.

-

The dimensions of the grid box are set to be large enough to accommodate the ligand and allow for translational and rotational sampling.

-

-

Docking Simulation:

-

A docking program such as AutoDock Vina is used to perform the docking calculations.

-

The Lamarckian Genetic Algorithm is a commonly employed search algorithm for exploring the conformational space of the ligand within the defined grid box.

-

A set number of docking runs (e.g., 100) are performed to ensure thorough sampling.

-

The docking results are clustered based on root-mean-square deviation (RMSD) to identify distinct binding poses.

-

-

Analysis of Results:

-

The binding poses are ranked based on their predicted binding energies (in kcal/mol). The pose with the lowest binding energy is generally considered the most favorable.

-

The interactions between Diethyl Rivastigmine and the amino acid residues of the AChE active site (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) are analyzed using visualization software like PyMOL or Discovery Studio.

-

Molecular Dynamics Simulation

Molecular dynamics (MD) simulation is a computational method for studying the physical movements of atoms and molecules over time. It provides insights into the stability of the ligand-protein complex and the dynamic behavior of the system.

Protocol for Molecular Dynamics Simulation of the Diethyl Rivastigmine-AChE Complex:

-

System Preparation:

-

The docked complex of Diethyl Rivastigmine and AChE with the most favorable binding pose is used as the starting structure.

-

The complex is placed in a periodic boundary box of a specific shape (e.g., cubic or dodecahedron).

-

The box is solvated with a suitable water model (e.g., TIP3P or SPC/E).

-

Ions (e.g., Na+ and Cl-) are added to neutralize the system and mimic physiological salt concentration.

-

-

Force Field and Topology:

-

A force field (e.g., GROMOS, AMBER, or CHARMM) is chosen to describe the potential energy of the system.

-

Topology files for the protein and ligand are generated, which contain information about atom types, charges, bonds, angles, and dihedrals.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries. This is typically done using the steepest descent algorithm followed by the conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under the NVT (canonical) ensemble, where the number of particles, volume, and temperature are kept constant. Position restraints are often applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.

-

The system is then equilibrated under the NPT (isothermal-isobaric) ensemble, where the number of particles, pressure, and temperature are constant. This allows the density of the system to relax to the correct value.

-

-

Production Run:

-

Once the system is well-equilibrated, the position restraints are removed, and a production MD simulation is run for a desired length of time (e.g., 100 nanoseconds or more).

-

The coordinates of the system are saved at regular intervals to generate a trajectory.

-

-

Trajectory Analysis:

-

The MD trajectory is analyzed to evaluate the stability and dynamics of the complex. Key analyses include:

-

Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand over time.

-

Root Mean Square Fluctuation (RMSF): To identify the flexibility of individual amino acid residues.

-

Radius of Gyration (Rg): To evaluate the compactness of the protein.

-

Hydrogen Bond Analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein.

-

-

Visualizations

Signaling Pathway of Acetylcholinesterase Inhibition

Caption: Acetylcholinesterase inhibition by Diethyl Rivastigmine.

Experimental Workflow for In Silico Modeling

Caption: Workflow for in silico modeling of Diethyl Rivastigmine.

Logical Relationship of Steric Hindrance and Binding Affinity

Caption: Steric hindrance affecting Diethyl Rivastigmine's binding.

Conclusion

The in silico modeling of Diethyl Rivastigmine provides valuable insights into its interaction with cholinesterases. The available data suggests that the increased steric bulk of the diethyl groups on the carbamate moiety, in comparison to Rivastigmine, leads to a significant reduction in binding affinity and inhibitory activity against acetylcholinesterase. The detailed computational protocols outlined in this guide offer a framework for researchers to further investigate Diethyl Rivastigmine and other analogs. Such studies are essential for the rational design of novel cholinesterase inhibitors with improved efficacy and selectivity for the treatment of Alzheimer's disease and other neurological disorders. Future in silico and in vitro studies are warranted to obtain more precise quantitative data on the binding affinity of Diethyl Rivastigmine and to further explore the structure-activity relationships within this class of compounds.

References

Diethyl Rivastigmine and its Parent Compound Rivastigmine: A Technical Guide on Cholinesterase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of rivastigmine, a potent cholinesterase inhibitor, and its diethyl analog, diethyl rivastigmine. While rivastigmine is a well-established therapeutic agent for the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, diethyl rivastigmine is primarily identified as a process-related impurity in the synthesis of its parent compound. This document will delve into the mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to the study of rivastigmine. A dedicated section will also address the identification and characterization of diethyl rivastigmine.

Introduction to Rivastigmine

Rivastigmine is a parasympathomimetic agent that acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] By inhibiting these enzymes, rivastigmine increases the concentration of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive processes such as memory and learning.[2] Its dual inhibitory action is considered a potential advantage in the treatment of Alzheimer's disease, where both AChE and BuChE are implicated in acetylcholine hydrolysis.[3]

Mechanism of Action

Rivastigmine's mechanism of action involves the reversible carbamoylation of the serine residue at the active site of both AChE and BuChE. This covalent modification temporarily inactivates the enzymes, leading to a sustained increase in acetylcholine levels in the synaptic cleft.[2] This enhanced cholinergic transmission is believed to be the primary basis for its therapeutic effects in dementia.

Quantitative Data

The inhibitory potency of rivastigmine against AChE and BuChE has been determined in various studies. The half-maximal inhibitory concentration (IC50) values can vary depending on the enzyme source and assay conditions.

| Parameter | Value | Enzyme Source | Reference |

| AChE IC50 | 4.15 µM | Not Specified | [1] |

| AChE IC50 | 4.3 - 4760 nM | Not Specified | |

| BuChE IC50 | 37 nM | Not Specified | [1] |

| BuChE IC50 | 16 - 238 nM | Not Specified | |

| BuChE IC50 | 31 nM | Male Wistar Rat Brain | [3] |

Table 1: In Vitro Inhibitory Potency of Rivastigmine

Pharmacokinetic properties of rivastigmine have been characterized in both preclinical and clinical settings.

| Parameter | Value | Species/Model | Reference |

| Bioavailability (Oral) | ~35% | Humans | [4] |

| Protein Binding | 40% | Not Specified | [1] |

| Elimination Half-life | < 2 hours | Not Specified | [1] |

| Metabolism | Primarily via cholinesterase-mediated hydrolysis | Humans | [2] |

| Excretion | Mainly renal | Humans | [2] |

| Tmax (Nasal Liposomes) | 5 min | Male Wistar Rats | [5] |

| Cmax (Nasal Liposomes) | 1489.5 ± 620.71 ng/mL | Male Wistar Rats | [5] |

| Absolute Bioavailability (Nasal Liposomes) | 118.65 ± 23.54% | Male Wistar Rats | [5] |

Table 2: Pharmacokinetic Parameters of Rivastigmine

Experimental Protocols

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric assay is widely used to determine cholinesterase activity and the inhibitory potential of compounds like rivastigmine.

Principle: The assay measures the hydrolysis of acetylthiocholine (ATC) by AChE. The product, thiocholine, reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is quantified by measuring the absorbance at 412 nm.[6][7]

Materials:

-

0.1 M Sodium Phosphate Buffer (pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., from electric eel)

-

Acetylthiocholine iodide (ATCI) solution

-

5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution

-

Test compound (Rivastigmine) at various concentrations

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare working solutions of all reagents in 0.1 M sodium phosphate buffer (pH 8.0).

-

In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound solution (or buffer for control), and 10 µL of AChE solution to each well.[6]

-

Incubate the plate at 25°C for 10 minutes.[6]

-

Add 10 µL of DTNB solution to each well.

-

Initiate the reaction by adding 10 µL of ATCI solution to each well.[6]

-

Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

The rate of the reaction is proportional to the cholinesterase activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

References

- 1. selleckchem.com [selleckchem.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetic and pharmacodynamic evaluation of nasal liposome and nanoparticle based rivastigmine formulations in acute and chronic models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 7. New findings about Ellman's method to determine cholinesterase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Elusive Neuropharmacological Profile of Diethyl Rivastigmine: A Technical Overview Based on its Parent Compound, Rivastigmine

A comprehensive review of publicly available scientific literature reveals a significant gap in the characterization of Diethyl Rivastigmine. This compound, a structural analog of the well-established Alzheimer's disease therapeutic, Rivastigmine, is primarily documented as a synthetic derivative or impurity. To date, no substantive in vitro or in vivo studies detailing its specific neuropharmacological profile, including its mechanism of action, potency, or pharmacokinetic properties, have been published. Consequently, this technical guide will provide an in-depth profile of the parent compound, Rivastigmine, as a foundational reference point. The data and experimental methodologies presented herein pertain exclusively to Rivastigmine and should not be directly extrapolated to Diethyl Rivastigmine without empirical validation.

Introduction to Rivastigmine

Rivastigmine is a reversible cholinesterase inhibitor that is clinically used for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease.[1] Its therapeutic effect is attributed to its ability to increase the levels of acetylcholine, a neurotransmitter crucial for memory and cognitive function, in the brain.

Mechanism of Action of Rivastigmine

Rivastigmine exerts its pharmacological effects by inhibiting two key enzymes responsible for the breakdown of acetylcholine: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This dual inhibition is a distinguishing feature of Rivastigmine compared to other cholinesterase inhibitors like donepezil, which is more selective for AChE.[2] The inhibition of these enzymes leads to an increased concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.

The interaction of Rivastigmine with cholinesterases involves the formation of a carbamoyl-enzyme complex, which is more stable than the acetylated enzyme intermediate formed with acetylcholine. This results in a prolonged inhibition of the enzyme's activity.

Pharmacokinetics of Rivastigmine

The pharmacokinetic profile of Rivastigmine has been extensively studied in humans. The following tables summarize key pharmacokinetic parameters for oral and transdermal formulations of Rivastigmine.

Table 1: Pharmacokinetic Parameters of Oral Rivastigmine

| Parameter | Value | Reference |

| Bioavailability | ~40% (3 mg dose) | [2] |

| Time to Peak Plasma Concentration (Tmax) | ~1 hour | [2] |

| Plasma Protein Binding | 40% | [2] |

| Elimination Half-life | ~1.5 hours | [3] |

| Metabolism | Primarily via cholinesterase-mediated hydrolysis | [1] |

| Excretion | Mainly via urine as metabolites | [1] |

Table 2: Pharmacokinetic Comparison of Rivastigmine Capsule vs. Transdermal Patch

| Parameter | 12 mg/day Capsule | 9.5 mg/24h Patch | Reference |

| Cmax (ng/mL) | 21.6 | 8.7 | [4] |

| Tmax (h) | 1.4 | 8.1 | [4] |

| AUC24h (ng·h/mL) | 207 | 166 | [4] |

Experimental Protocols

The following are generalized methodologies for key experiments used to characterize the pharmacological profile of cholinesterase inhibitors like Rivastigmine.

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This assay is a widely used colorimetric method to determine the inhibitory potency of a compound against AChE and BuChE.

Protocol:

-

Preparation: Prepare solutions of the test compound, acetylthiocholine iodide (ATChI) or butyrylthiocholine iodide (BTChI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the respective enzyme (AChE or BuChE) in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Incubation: Add the enzyme and varying concentrations of the test compound to a 96-well plate and pre-incubate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate and DTNB to the wells.

-

Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The rate of color change is proportional to the enzyme activity.

-

Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound. The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This technique is used to measure the levels of neurotransmitters, such as acetylcholine, in the brains of living animals following drug administration.

Protocol:

-

Surgical Implantation: Anesthetize the experimental animal (e.g., a rat or mouse) and stereotaxically implant a microdialysis probe into the brain region of interest (e.g., the hippocampus or prefrontal cortex).

-

Perfusion and Equilibration: Following a recovery period, perfuse the microdialysis probe with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate. Allow the system to equilibrate.

-

Baseline Sampling: Collect several baseline dialysate samples to determine the basal extracellular concentration of acetylcholine.

-

Drug Administration: Administer the test compound (e.g., Rivastigmine) via a relevant route (e.g., oral gavage or intraperitoneal injection).

-

Post-Dosing Sampling: Continue to collect dialysate samples at regular intervals for several hours after drug administration.

-

Sample Analysis: Analyze the concentration of acetylcholine in the collected dialysate samples using a highly sensitive analytical technique, such as high-performance liquid chromatography (HPLC) coupled with electrochemical detection.

-

Data Analysis: Express the post-dose acetylcholine concentrations as a percentage of the baseline levels to determine the time course and magnitude of the drug's effect on neurotransmitter release.

Conclusion

While a detailed neuropharmacological profile of Diethyl Rivastigmine remains to be established, the extensive research on its parent compound, Rivastigmine, provides a robust framework for understanding the potential therapeutic class and mechanism of action. Future research is necessary to elucidate the specific pharmacological properties of Diethyl Rivastigmine, including its potency as a cholinesterase inhibitor, its selectivity for AChE versus BuChE, and its pharmacokinetic and pharmacodynamic profiles. Such studies would be crucial in determining if this derivative offers any advantages over the parent compound and warrants further development. Until such data becomes available, any discussion of the neuropharmacology of Diethyl Rivastigmine must be considered speculative and grounded in the established properties of Rivastigmine.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

Identifying Diethyl Rivastigmine in Rivastigmine Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the identification and characterization of the process-related impurity, Diethyl Rivastigmine, during the synthesis of the Alzheimer's disease drug, Rivastigmine. This document outlines the synthetic pathway of Rivastigmine, the origin of the Diethyl Rivastigmine impurity, and detailed methodologies for its detection and quantification.

Introduction to Rivastigmine and its Synthesis

Rivastigmine is a parasympathomimetic or cholinergic agent that works by inhibiting both acetylcholinesterase and butyrylcholinesterase, leading to an increase in acetylcholine levels in the brain. It is used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. The chemical synthesis of Rivastigmine is a multi-step process that can inadvertently lead to the formation of impurities if not carefully controlled.

One such process-related impurity is Diethyl Rivastigmine. This impurity is structurally similar to Rivastigmine and its presence must be monitored to ensure the safety and efficacy of the final drug product.

Synthesis of Rivastigmine and the Origin of Diethyl Rivastigmine

The synthesis of Rivastigmine typically involves the reaction of (S)-3-(1-dimethylaminoethyl)phenol with an N-alkyl-N-methyl carbamoyl chloride. The presence of impurities in the starting materials is a primary source of process-related impurities in the final active pharmaceutical ingredient (API).

Formation of Diethyl Rivastigmine:

Diethyl Rivastigmine is formed when the starting material, N-ethyl-N-methyl carbamoyl chloride, is contaminated with N,N-diethyl carbamoyl chloride. This contaminant reacts with (S)-3-(1-dimethylaminoethyl)phenol in the same manner as the intended reactant, leading to the formation of the Diethyl Rivastigmine impurity.[1][2][3]

Below is a diagram illustrating the synthetic pathway of Rivastigmine and the concurrent formation of the Diethyl Rivastigmine impurity.

References

Theoretical Biological Activity of Rivastigmine Impurities: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the theoretical biological activity of impurities associated with the cholinesterase inhibitor, Rivastigmine. The document outlines the known and potential pharmacological effects of these impurities, detailed experimental protocols for their assessment, and visual representations of relevant biological pathways and experimental workflows. While specific quantitative data on the biological activity of many Rivastigmine impurities are not extensively available in published literature, this guide offers a framework for their theoretical evaluation based on structure-activity relationships and established in-silico and in-vitro methodologies.

Introduction to Rivastigmine and its Mechanism of Action

Rivastigmine is a parasympathomimetic or cholinergic agent that reversibly inhibits both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1][2] This dual inhibition leads to an increase in the concentration of the neurotransmitter acetylcholine at cholinergic synapses, which is the primary mechanism for its use in the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1] Rivastigmine is classified as a pseudo-irreversible inhibitor due to the long duration of its inhibition of the target enzymes.

Known Impurities of Rivastigmine

Impurities in Rivastigmine can originate from the manufacturing process, degradation of the active pharmaceutical ingredient, or improper storage.[1] Several impurities have been identified and characterized, including:

-

(S)-3-(1-dimethylaminoethyl) phenol (Impurity 1 / NAP226-90): This is the major human metabolite of Rivastigmine, formed by the hydrolysis of the carbamate group.[3][4]

-

N,N-dimethyl-3-[1-dimethylaminoethyl]phenylcarboxylate (dimethyl-rivastigmine): An impurity identified in laboratory and commercial batches.[5][6]

-

N,N-diethyl-3-[1-dimethylaminoethyl]phenylcarboxamide (diethyl-rivastigmine): Another impurity found alongside dimethyl-rivastigmine.[5][6]

-

3-[1-(dimethylamino)ethyl]phenyl N-ethyl-N-methyl carbamate N-oxide: An identified impurity.[7]

-

Ethyl-methyl-carbamic acid 4-(1-dimethylamino-ethyl)-phenyl ester: An identified impurity.[7]

-

Ethyl-methyl-carbamic acid 2-(1-dimethylamino-ethyl)-phenyl ester: An identified impurity.[7]

Theoretical Biological Activity of Rivastigmine Impurities

The biological activity of Rivastigmine impurities, particularly their potential to inhibit AChE and BuChE, is of significant interest for drug safety and efficacy.

Cholinesterase Inhibition

The primary theoretical biological activity of many Rivastigmine impurities is the inhibition of AChE and BuChE. The carbamate moiety is crucial for the inhibitory activity of Rivastigmine. Impurities that retain this functional group are likely to exhibit some level of cholinesterase inhibition. The specific nature of the substituents on the carbamate nitrogen and the phenolic ring will influence the potency and selectivity of inhibition.

-

Structural Analogs: Impurities that are close structural analogs of Rivastigmine, such as those with minor modifications to the N,N-dimethyl or ethyl-methyl groups on the carbamate, are predicted to retain some inhibitory activity. In-silico studies involving molecular docking of Rivastigmine analogs have shown that variations in these groups can affect the binding affinity to the active site of cholinesterases.[1][8]

-

Metabolites: The major metabolite, (S)-3-(1-dimethylaminoethyl) phenol (NAP226-90), lacks the carbamate group and is therefore expected to have significantly reduced or no direct inhibitory activity on AChE and BuChE.

Potential for Other Biological Activities

Beyond cholinesterase inhibition, impurities could theoretically interact with other biological targets. However, without specific experimental data, these remain speculative. In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction tools can be employed as a preliminary screen to assess the potential for off-target effects and toxicity of these impurities.[4][9]

Quantitative Data

While extensive experimental data for the biological activity of specific Rivastigmine impurities are scarce in the public domain, the known inhibitory concentrations for Rivastigmine are presented below as a benchmark.

| Compound | Target Enzyme | IC50 (µM) |

| Rivastigmine | Butyrylcholinesterase (BChE) | 0.037 |

| Rivastigmine | Acetylcholinesterase (AChE) | 4.15 |

Table 1: Inhibitory concentrations (IC50) of Rivastigmine for Butyrylcholinesterase and Acetylcholinesterase.[10]

Experimental Protocols

To experimentally determine the biological activity of Rivastigmine impurities, the following protocols are recommended.

In-Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This is the most common method for measuring AChE and BuChE activity.

Principle: The assay measures the activity of cholinesterase by quantifying the rate of hydrolysis of a substrate, typically acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm. The rate of color change is proportional to the enzyme activity. The inhibitory potential of a compound is determined by measuring the reduction in enzyme activity in the presence of the inhibitor.

Materials:

-

Acetylcholinesterase (from electric eel or human recombinant) or Butyrylcholinesterase (from equine serum or human recombinant)

-

Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (pH 8.0)

-

Test compounds (Rivastigmine impurities)

-

Microplate reader

Procedure:

-

Prepare solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

-

In a 96-well microplate, add the buffer, enzyme solution, and the test compound at various concentrations.

-

Incubate the mixture for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate solution.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value.

Visualizations

Cholinergic Signaling Pathway

The following diagram illustrates the key components of the cholinergic synapse and the mechanism of action of cholinesterase inhibitors like Rivastigmine.

References

- 1. Insights into (S)-rivastigmine inhibition of butyrylcholinesterase (BuChE): Molecular docking and saturation transfer difference NMR (STD-NMR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Identification and characterization of new impurities in rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design of new Rivastigmine analogs based on Molecular Docking and Binding Free Energy calculations | International Journal of Drug Design and Discovery [ijddd.com]

- 9. In Silico Investigation of Novel Compounds as Inhibitors of Acetylcholinesterase Enzyme for the Treatment of Alzheimer's Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

The Interaction of Rivastigmine with Acetylcholinesterase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the interaction between the cholinesterase inhibitor, rivastigmine, and its primary target, acetylcholinesterase (AChE). The document details the mechanism of action, binding kinetics, and relevant experimental protocols, and includes visualizations to facilitate a deeper understanding of the molecular interactions and experimental workflows. While the specific term "diethyl rivastigmine" is not standard in the literature, it is understood to refer to rivastigmine, which contains a diethylamino functional group.

Introduction

Rivastigmine is a carbamate derivative that functions as a "pseudo-irreversible" inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect in the management of Alzheimer's and Parkinson's disease-related dementia stems from its ability to increase the levels of acetylcholine in the brain, a neurotransmitter crucial for cognitive functions such as memory and learning.[2] Unlike reversible inhibitors, rivastigmine forms a covalent bond with the enzyme, leading to a prolonged duration of inhibition.[1]

Mechanism of Action: Carbamoylation of Acetylcholinesterase

The inhibitory action of rivastigmine is a two-step process. Initially, it reversibly binds to the active site of AChE. This is followed by a slower, covalent modification of the active site serine residue. This process, known as carbamoylation, renders the enzyme inactive. The subsequent decarbamoylation, or reactivation of the enzyme, is a very slow process, contributing to the long duration of action of the drug.[3][4]

The crystal structure of the rivastigmine-AChE conjugate reveals that the carbamyl moiety is covalently attached to the active-site serine.[3][4] A notable conformational change is observed in the active-site histidine, which moves away from its usual hydrogen-bonding partner, disrupting the catalytic triad.[3][4] This structural alteration is believed to be a key factor in the slow kinetics of reactivation.[3][4]

Mechanism of Acetylcholinesterase Inhibition by Rivastigmine.

Quantitative Data: Binding Kinetics and Inhibitory Potency

The interaction of rivastigmine with cholinesterases has been characterized by various kinetic parameters. The following table summarizes key quantitative data from the literature.

| Parameter | Enzyme | Species | Value | Reference |

| IC50 | Acetylcholinesterase (AChE) | Not Specified | 4.15 µM | [5] |

| Butyrylcholinesterase (BuChE) | Not Specified | 37 nM | [5] | |

| Cholinesterase (general) | Not Specified | 5.5 µM | [5] | |

| Brain AChE | Rat | 4.3 nM | [1] | |

| Brain BuChE | Rat | 31 nM | [1] | |

| ki (carbamylation rate) | Human AChE | Human | 3300 M-1 min-1 | [3][4] |

| Human BuChE | Human | 9 x 104 M-1 min-1 | [3][4] | |

| Torpedo californica AChE | Torpedo californica | 2.0 M-1 min-1 | [3][4] | |

| Drosophila melanogaster AChE | Drosophila melanogaster | 5 x 105 M-1 min-1 | [3][4] | |

| Spontaneous Reactivation | Torpedo californica AChE conjugate | Torpedo californica | <10% after 48 hours | [3][4] |

| Metabolite Activity | Acetylcholinesterase (AChE) | Not Specified | At least 10-fold lower than parent drug | [6] |

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocols: Acetylcholinesterase Inhibition Assay

The most common method for determining the inhibitory activity of compounds against AChE is the colorimetric method developed by Ellman.

Principle of the Ellman Assay

The assay measures the activity of AChE by quantifying the production of thiocholine from the substrate acetylthiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be measured spectrophotometrically at 412 nm. The rate of color development is proportional to the AChE activity.

Materials

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (e.g., 1 U/mL)

-

Test compound (Rivastigmine) stock solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) substrate solution (14 mM)

-

5% Sodium dodecyl sulfate (SDS) solution (optional, to stop the reaction)

-

96-well microplate

-

Microplate reader

Detailed Methodology

-

Preparation of Reagents: Prepare all solutions in 0.1 M phosphate buffer (pH 8.0). The test compound should be dissolved in a suitable solvent (e.g., DMSO) and then diluted in the buffer.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

140 µL of 0.1 M phosphate buffer (pH 8.0)

-

10 µL of the test compound solution at various concentrations (or solvent for the control)

-

10 µL of AChE solution (1 U/mL)

-

-

Pre-incubation: Incubate the plate at 25°C for 10 minutes.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM acetylthiocholine iodide to each well.

-

Measurement: Immediately begin monitoring the absorbance at 412 nm using a microplate reader. Readings can be taken at regular intervals (e.g., every minute) for a set period (e.g., 10 minutes).

-

Stopping the Reaction (Optional): The reaction can be stopped by adding 20 µL of 5% SDS.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

The percent inhibition is calculated using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Experimental Workflow for the Ellman Assay.

Cholinergic Signaling Pathway and the Impact of Rivastigmine

Acetylcholine is a key neurotransmitter in the central nervous system, playing a vital role in cholinergic signaling which is fundamental for cognitive processes.

In a healthy synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to postsynaptic receptors, propagating the nerve impulse. Acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate, terminating the signal.

In neurodegenerative conditions like Alzheimer's disease, there is a deficit in acetylcholine. Rivastigmine, by inhibiting AChE, increases the concentration and prolongs the availability of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission and improving cognitive function.

Cholinergic Signaling Pathway and the Effect of Rivastigmine.

Conclusion

Rivastigmine's unique "pseudo-irreversible" mechanism of action, characterized by the carbamoylation of the acetylcholinesterase active site, results in prolonged enzyme inhibition and a sustained increase in synaptic acetylcholine levels. This detailed understanding of its interaction with AChE, supported by quantitative kinetic data and established experimental protocols, is crucial for the ongoing research and development of novel and improved therapies for neurodegenerative diseases. The provided data and methodologies serve as a valuable resource for scientists and researchers in the field of neuropharmacology and drug discovery.

References

- 1. Rivastigmine: the advantages of dual inhibition of acetylcholinesterase and butyrylcholinesterase and its role in subcortical vascular dementia and Parkinson’s disease dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. my.clevelandclinic.org [my.clevelandclinic.org]

- 3. Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. Clinical pharmacology of rivastigmine: a new-generation acetylcholinesterase inhibitor for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Metabolic Fate of Diethyl Rivastigmine

Disclaimer: There is no direct scientific literature detailing the metabolic fate of Diethyl Rivastigmine, a known impurity in Rivastigmine synthesis. This guide provides a comprehensive overview of the well-established metabolic pathways of the parent drug, Rivastigmine, and presents a hypothesized metabolic fate for Diethyl Rivastigmine based on established principles of drug metabolism and data from structurally analogous compounds. The experimental protocols described are standard industry practices for characterizing the metabolism of new chemical entities and would be applicable for the study of Diethyl Rivastigmine.

Introduction

Rivastigmine is a carbamate-type cholinesterase inhibitor used in the management of dementia associated with Alzheimer's and Parkinson's diseases. Its therapeutic effect is achieved by increasing acetylcholine levels in the brain. During the synthesis of Rivastigmine, impurities can be generated, one of which is N,N-diethyl-3-[1-(dimethylamino)ethyl]phenylcarbamate, hereafter referred to as Diethyl Rivastigmine. Understanding the metabolic fate of such impurities is crucial for a comprehensive safety assessment. This document outlines the known metabolic pathways of Rivastigmine and proposes a predictive metabolic map for Diethyl Rivastigmine.

Metabolic Fate of Rivastigmine

The metabolism of Rivastigmine is well-characterized and is primarily mediated by its target enzymes, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), rather than the hepatic cytochrome P450 (CYP) system.[1]

2.1 Primary Metabolic Pathway: Cholinesterase-Mediated Hydrolysis

Rivastigmine undergoes extensive hydrolysis by cholinesterases to its decarbamylated phenol metabolite, NAP226-90.[2][3][4] This metabolite is pharmacologically inactive, with at least 10-fold lower activity against AChE compared to the parent compound.[5] The primary route of elimination for the metabolites is through renal excretion.[2][3][4]

Proposed Metabolic Fate of Diethyl Rivastigmine

In the absence of specific data for Diethyl Rivastigmine, its metabolic fate can be predicted based on its chemical structure and the known metabolic pathways of analogous compounds, such as N,N-diethyl-m-toluamide (DEET). The metabolism of DEET is known to proceed via two primary routes: N-dealkylation and oxidation of ring substituents.

3.1 Proposed Primary Metabolic Pathways

Given its N,N-diethylcarbamate structure, Diethyl Rivastigmine is likely to undergo the following metabolic transformations, primarily mediated by hepatic CYP enzymes:

-

N-deethylation: The stepwise removal of the ethyl groups from the carbamate nitrogen to form N-ethyl Rivastigmine and subsequently the fully de-ethylated carbamic acid, which would be unstable and likely hydrolyze.

-

Hydroxylation: Oxidation of one or both of the N-ethyl groups to form hydroxyethyl metabolites.

These pathways are common for N,N-dialkylated compounds. The resulting metabolites would likely undergo further conjugation (e.g., glucuronidation or sulfation) before renal excretion.

Quantitative Data

As no specific pharmacokinetic data exists for Diethyl Rivastigmine, the following tables summarize the key pharmacokinetic parameters for Rivastigmine and its primary metabolite, NAP226-90, following oral administration in humans.

Table 1: Pharmacokinetic Parameters of Rivastigmine (Oral Administration)

| Parameter | Value | Reference |

| Tmax (Time to Peak Plasma Concentration) | ~1 hour | [6][7] |

| Cmax (Peak Plasma Concentration) at 6 mg dose | ~25.6 µg/L | [7] |

| Bioavailability (3 mg dose) | ~36-40% | [3][6] |

| Protein Binding | ~40% | [3][4][6] |

| Elimination Half-life (t½) | ~1.5 hours | [3][4][6] |

| Apparent Clearance | ~120 L/h | [8] |

| Apparent Volume of Distribution | ~236 L | [8] |

Table 2: Pharmacokinetic Parameters of NAP226-90 (Oral Administration of Rivastigmine)

| Parameter | Value | Reference |

| Tmax | ~1.8 hours | [9] |

| Cmax (following 3 mg Rivastigmine dose) | ~3.93 ng/mL | [9] |

| AUC0-inf (following 3 mg Rivastigmine dose) | ~22.9 ng·h/mL | [9] |

| Apparent Clearance | ~100 L/h | [8] |

| Apparent Volume of Distribution | ~256 L | [8] |

Experimental Protocols

To definitively determine the metabolic fate of Diethyl Rivastigmine, a series of in vitro experiments would be required. The following are detailed protocols for standard assays.

5.1 Protocol: Metabolic Stability in Human Liver Microsomes

Objective: To determine the rate of metabolism of Diethyl Rivastigmine in human liver microsomes.

Materials:

-

Diethyl Rivastigmine

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PD, NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with internal standard (e.g., Tolbutamide)

-

96-well plates

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Diethyl Rivastigmine in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and Diethyl Rivastigmine (final concentration, e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the plate to pellet the protein.

-

Transfer the supernatant to a new plate for LC-MS/MS analysis.

-

Analyze the samples to determine the remaining concentration of Diethyl Rivastigmine at each time point.

-

Calculate the half-life (t½) and intrinsic clearance (CLint).

5.2 Protocol: Metabolite Identification

Objective: To identify the major metabolites of Diethyl Rivastigmine formed by human liver microsomes.

Procedure:

-

Follow the procedure for the metabolic stability assay, but use a higher concentration of Diethyl Rivastigmine (e.g., 10 µM) and a longer incubation time (e.g., 60 minutes).

-

Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of potential metabolites.

-

Use metabolite identification software to search for expected biotransformations (e.g., deethylation, hydroxylation, glucuronidation).

-

Compare the mass spectra and fragmentation patterns of the parent compound and potential metabolites to elucidate their structures.

Conclusion

While the metabolic fate of Rivastigmine is well-established to be dominated by cholinesterase-mediated hydrolysis, there is a lack of specific data for its diethyl analogue, Diethyl Rivastigmine. Based on the principles of drug metabolism and data from structurally similar compounds, it is hypothesized that Diethyl Rivastigmine is primarily metabolized via CYP-mediated N-deethylation and hydroxylation. The provided experimental protocols outline the necessary steps to empirically determine its metabolic pathways, stability, and resulting metabolites, which is essential for a complete understanding of its pharmacological and toxicological profile.

References

- 1. Pharmacokinetics of a novel transdermal rivastigmine patch for the treatment of Alzheimer’s disease: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rivastigmine - Wikipedia [en.wikipedia.org]

- 4. Rivastigmine | C14H22N2O2 | CID 77991 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. accessdata.fda.gov [accessdata.fda.gov]

- 7. Estimation of the absolute bioavailability of rivastigmine in patients with mild to moderate dementia of the Alzheimer's type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic-pharmacodynamic modeling of rivastigmine, a cholinesterase inhibitor, in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Diethyl Rivastigmine in Human Plasma

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method for the quantitative analysis of Diethyl Rivastigmine in human plasma. Diethyl Rivastigmine is a known impurity and analog of Rivastigmine, a cholinesterase inhibitor used in the treatment of dementia. This protocol is essential for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, impurity profiling, and quality control of Rivastigmine. The method utilizes a simple protein precipitation step for sample preparation and employs a stable isotope-labeled internal standard to ensure accuracy and precision.

Introduction

Rivastigmine is a carbamate-based inhibitor of acetylcholinesterase and butyrylcholinesterase, widely prescribed for mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. Diethyl Rivastigmine, an analog featuring a diethylcarbamate group, is a potential process-related impurity. Accurate quantification of such analogs is critical for ensuring the safety and efficacy of the pharmaceutical product. This HPLC-MS/MS method provides the necessary sensitivity and selectivity for the determination of Diethyl Rivastigmine in a complex biological matrix like human plasma. The protocol is adapted from established methods for Rivastigmine quantification.[1][2][3]

Experimental Workflow

A graphical representation of the analytical workflow is provided below.

Experimental Protocol

Materials and Reagents

-

Diethyl Rivastigmine reference standard (Molecular Weight: 264.36 g/mol )[1][2][4][5][6]

-

Diethyl Rivastigmine-d10 (Internal Standard, IS) (Molecular Weight: 274.42 g/mol )[7]

-

Acetonitrile (HPLC-MS grade)

-

Formic Acid (LC-MS grade)

-

Ultrapure Water

-

Human Plasma (sourced from a certified vendor)

Standard and Internal Standard Preparation

-

Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve Diethyl Rivastigmine in acetonitrile to obtain a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the primary stock solution with a 50:50 mixture of acetonitrile and water to create calibration standards ranging from 0.1 ng/mL to 100 ng/mL.

-

Internal Standard Working Solution (100 ng/mL): Prepare a 100 ng/mL working solution of Diethyl Rivastigmine-d10 in acetonitrile.

Sample Preparation

This protocol utilizes a protein precipitation method for sample extraction.[1]

-

Pipette 90 µL of human plasma into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the 100 ng/mL internal standard working solution.

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the tubes at 10,000 rpm for 5 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to an HPLC vial for analysis.

HPLC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.

Table 1: HPLC Parameters

| Parameter | Value |

|---|---|

| Column | C18 reverse-phase (e.g., 4.6 mm x 100 mm, 3.5 µm)[8] |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.5 mL/min |

| Gradient | 10% B to 90% B over 3 min, hold at 90% B for 1 min, return to 10% B over 0.5 min, equilibrate for 1.5 min |

| Injection Volume | 10 µL |

| Column Temperature | 40 °C |

| Total Run Time | 6 minutes |

Table 2: Mass Spectrometer Parameters

| Parameter | Value |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 120 °C[1] |

| Desolvation Temperature | 350 °C[1] |

| Desolvation Gas Flow | 600 L/hr[1] |

| Cone Gas Flow | 50 L/hr[1] |

| Capillary Voltage | 3.5 kV[1] |

MRM Transitions

The molecular weight of Diethyl Rivastigmine is 264.36 g/mol .[1][2][4][5][6] The precursor ion in positive ESI mode will be the protonated molecule [M+H]⁺ at m/z 265.2. The fragmentation of Rivastigmine (m/z 251.2) typically yields major product ions at m/z 206.1 and 86.2.[2][9] Based on a similar fragmentation pattern, the primary product ion for Diethyl Rivastigmine is predicted to result from the cleavage of the dimethylaminoethyl side chain. The secondary product ion likely arises from the diethylcarbamate moiety.

Table 3: MRM Transitions for Quantification

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

|---|---|---|---|---|---|

| Diethyl Rivastigmine | 265.2 | 220.2 (Quantifier) | 200 | 25 | 15 |

| Diethyl Rivastigmine | 265.2 | 100.1 (Qualifier) | 200 | 25 | 20 |

| Diethyl Rivastigmine-d10 (IS) | 275.2 | 230.2 | 200 | 25 | 15 |

Note: Product ions for Diethyl Rivastigmine are predicted. These values must be optimized empirically on the specific mass spectrometer being used.

Data Analysis and Validation

The concentration of Diethyl Rivastigmine in plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting these ratios against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

Table 4: Example Validation Data Summary (Acceptance Criteria)

| Validation Parameter | Concentration | Acceptance Criteria |

|---|---|---|

| Linearity (r²) | 0.1 - 100 ng/mL | ≥ 0.995 |

| Accuracy | LLOQ, LQC, MQC, HQC | Within ±15% of nominal (±20% at LLOQ) |

| Precision (%CV) | LLOQ, LQC, MQC, HQC | ≤ 15% (≤ 20% at LLOQ) |

| Recovery | LQC, MQC, HQC | Consistent, precise, and reproducible |

| Matrix Effect | LQC, HQC | CV of IS-normalized matrix factor ≤ 15% |

| Stability (Freeze-Thaw, Bench-Top) | LQC, HQC | Within ±15% of nominal concentration |

LLOQ: Lower Limit of Quantification; LQC: Low Quality Control; MQC: Medium Quality Control; HQC: High Quality Control.

Conclusion

This application note provides a comprehensive HPLC-MS/MS protocol for the selective and sensitive quantification of Diethyl Rivastigmine in human plasma. The method is straightforward, employing a simple protein precipitation technique and a short chromatographic run time, making it suitable for high-throughput analysis in research and regulated environments. The provided parameters serve as a strong foundation for method implementation and validation.

References

- 1. Diethyl Rivastigmine | CAS 1230021-34-7 | LGC Standards [lgcstandards.com]

- 2. Diethyl Rivastigmine | C15H24N2O2 | CID 9823072 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Diethyl Rivastigmine | 1230021-34-7 | Benchchem [benchchem.com]

- 5. Rivastigmine Diethyl Analog | molsyns.com [molsyns.com]

- 6. labshake.com [labshake.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. m.youtube.com [m.youtube.com]

Application Notes and Protocols for the Quantification of Rivastigmine in Biological Samples

Introduction

Rivastigmine is a reversible cholinesterase inhibitor used for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases.[1][2][3] It functions by inhibiting both acetylcholinesterase and butyrylcholinesterase, leading to an increased concentration of acetylcholine in the brain and enhanced cholinergic neurotransmission.[1][2][4] Rivastigmine is extensively metabolized, primarily through cholinesterase-mediated hydrolysis, to its decarbamylated metabolite, NAP226-90.[1][2][5] The major route of elimination for its metabolites is renal excretion.[1][2][5]

Accurate and sensitive quantification of rivastigmine in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. This document provides detailed protocols for the determination of rivastigmine (referred to herein by its chemical feature as Diethyl Rivastigmine, owing to the two ethyl groups on its carbamate moiety) in biological samples using high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS), a highly sensitive and specific method.[6][7] Alternative methods such as HPLC with ultraviolet or fluorescence detection have also been reported.[8][9][10][11]

Mechanism of Action of Rivastigmine

Caption: Mechanism of action of Rivastigmine.

Experimental Workflow for Rivastigmine Assay

Caption: Overall experimental workflow for Rivastigmine assay.

Detailed Protocols

Protocol 1: Rivastigmine Quantification in Human Plasma by HPLC-MS/MS

This protocol is based on methodologies that have been successfully applied in pharmacokinetic studies.[6][7]

1. Materials and Reagents

-

Rivastigmine reference standard

-

Internal Standard (IS), e.g., Antipyrine or a stable isotope-labeled rivastigmine[6][7]

-

Methanol, HPLC grade

-

Acetonitrile, HPLC grade

-

Ethyl acetate, analytical grade[6]

-

Ammonium acetate

-

Ammonium hydroxide

-

Ultrapure water

-

Blank human plasma with anticoagulant (e.g., EDTA)

2. Preparation of Stock and Working Solutions

-

Rivastigmine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of rivastigmine in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare in a similar manner to the rivastigmine stock solution.

-

Working Solutions: Prepare serial dilutions of the stock solutions with a suitable solvent (e.g., methanol or methanol:water, 50:50 v/v) to create calibration standards and quality control (QC) samples.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the internal standard working solution.

-

Add 50 µL of methanol and vortex briefly.[12]

-

Add extraction solvent (e.g., 1 mL of ethyl acetate) and vortex for 10 minutes.[6][10]

-

Centrifuge the samples at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[12]

-

Reconstitute the residue in 100-200 µL of the mobile phase.

-

Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.[12]

4. HPLC-MS/MS Conditions

| Parameter | Condition |

| HPLC System | Agilent or Shimadzu HPLC system or equivalent |

| Column | Agilent C18 column (e.g., 4.6 mm x 100 mm, 3.5 µm)[6] |

| Mobile Phase | Methanol and 2mM ammonium acetate adjusted to pH 9.0 with ammonium hydroxide (80:20, v/v)[6][12] |

| Flow Rate | 0.3 - 0.8 mL/min[6][12] |

| Injection Volume | 10 µL[12] |

| Column Temperature | 30°C[8] |

| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., API 3200)[12] |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode[6] |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| MRM Transitions | Rivastigmine: 251.3 → 206.0; Antipyrine (IS): 189.1 → 106.1[6] |

Protocol 2: Rivastigmine Quantification in Rat Brain Tissue

This protocol is adapted from methods used for preclinical studies.[10]

1. Brain Tissue Homogenization

-

Accurately weigh the brain tissue sample.

-

Homogenize the tissue in a suitable buffer (e.g., phosphate-buffered saline) to a final concentration of 1 g of tissue per 4 mL of buffer.

2. Sample Preparation (Protein Precipitation)

-

Pipette an aliquot (e.g., 500 µL) of the brain homogenate into a microcentrifuge tube.

-

Add 10 µL of the internal standard working solution and vortex.

-

Add 500 µL of cold acetonitrile:methanol (1:1, v/v) to precipitate proteins.[10]

-

Vortex for 10 minutes, then centrifuge at 10,000 rpm at 4°C for 10 minutes.

-

Transfer the clear supernatant to a clean vial.

-

Inject an aliquot (e.g., 50 µL) into the HPLC system.[10]

3. HPLC with Fluorescence Detection Conditions

| Parameter | Condition |

| HPLC System | Shimadzu LC-20AD Prominence or equivalent with fluorescence detector[10] |

| Column | Inertsil ODS-3V or equivalent C18 column[10] |

| Mobile Phase | 20 mM Ammonium acetate buffer (pH 4.5) and acetonitrile (76:24, v/v)[10] |

| Flow Rate | 1.0 mL/min[10] |

| Injection Volume | 50 µL[10] |

| Detection | Fluorescence Detector |

| Excitation | 220 nm |

| Emission | 289 nm |

Method Validation Summary

A summary of typical validation parameters reported for rivastigmine assays in biological fluids is presented below.

Table 1: Linearity and Sensitivity

| Method | Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |

| HPLC-MS/MS | Plasma | 0.200 - 30.0 | 0.200 | [7] |

| HPLC-MS/MS | Plasma | 0.020 - 50.0 | 0.020 | [12] |

| HPLC-MS/MS | Plasma | - | 0.1 | [6] |

| HPLC-UV | Plasma | 0.5 - 16.0 | 0.5 | [11] |

| HPLC-Fluoro | Plasma | - | 10 | [10] |

Table 2: Accuracy and Precision

| Method | Matrix | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |

| HPLC-UV | Plasma | 0.5 - 16.0 | 2.6 - 9.1 | - | - | [9] |

| HPLC-Fluoro | Plasma | 10, 30, 150, 800 | < 15 | < 15 | 85 - 115 | [10] |

| HPLC-MS/MS | Plasma | 0.200 - 30.0 | Suitable | Suitable | Suitable | [7] |

Table 3: Recovery

| Method | Matrix | Analyte | Recovery (%) | Reference |

| HPLC-UV | Plasma | Rivastigmine | 90.8 | [11] |

| HPLC-Fluoro | Plasma | Rivastigmine | 111.0 - 113.4 | [10] |

| HPLC-MS/MS | Plasma | Rivastigmine | > 60 | [6] |

Conclusion